molecular formula C16H13F3N2O3S B2974324 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime CAS No. 303996-11-4

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime

Cat. No.: B2974324
CAS No.: 303996-11-4
M. Wt: 370.35
InChI Key: SPGDRBBBGWDQOD-AWQFTUOYSA-N
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Description

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime is a complex organic compound with significant potential in various scientific fields. This compound features a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzene ring, along with an O-methyloxime functional group. Its unique structure allows it to participate in diverse chemical reactions and makes it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime typically involves multiple steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced via a reaction with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Sulfanylation: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzene derivative.

    Formylation: The formyl group is introduced using a Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with DMF and POCl3.

    Oximation: Finally, the O-methyloxime group is formed by reacting the aldehyde with methoxyamine hydrochloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The aldehyde group can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction of the nitro group: 3-amino-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime.

    Reduction of the aldehyde group: 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzyl alcohol O-methyloxime.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound’s unique structure may offer potential in drug discovery, particularly in designing molecules that can interact with specific biological targets due to the presence of the trifluoromethyl group, which is known to enhance metabolic stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals, leveraging its reactivity and functional diversity.

Mechanism of Action

The mechanism by which 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime exerts its effects depends on its application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitro group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde: Lacks the O-methyloxime group, making it less versatile in certain reactions.

    4-nitro-3-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde: Positional isomer with different reactivity and properties.

    3-nitro-4-{[4-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior.

Uniqueness

The presence of the O-methyloxime group in 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime provides unique reactivity, allowing for specific interactions in chemical and biological systems that are not possible with similar compounds lacking this functional group. This makes it particularly valuable for targeted applications in research and industry.

Properties

IUPAC Name

(E)-N-methoxy-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3S/c1-24-20-9-11-5-6-15(14(8-11)21(22)23)25-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGDRBBBGWDQOD-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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